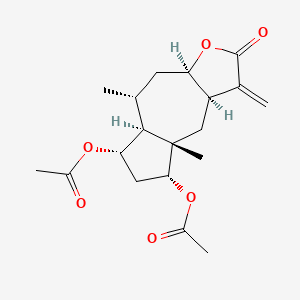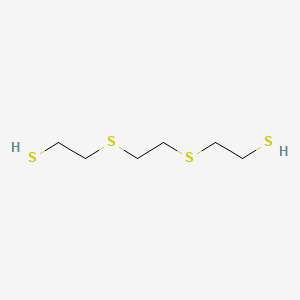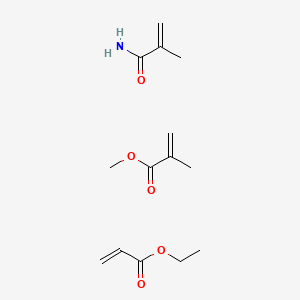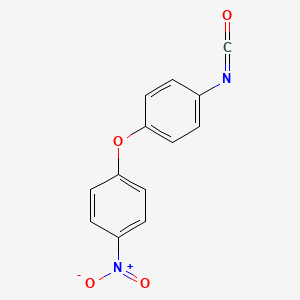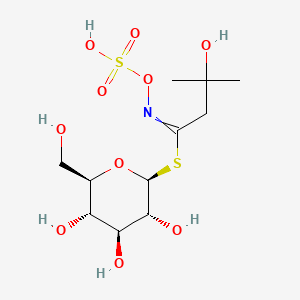
Glucoconringiin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucoconringiin is a hydroxy-alkylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl group at the anomeric sulfur . It is a naturally occurring compound found in certain plants, particularly in the Cruciferae and Tropaeolaceae families
準備方法
Synthetic Routes and Reaction Conditions: Glucoconringiin can be isolated from plants belonging to the Cruciferae and Tropaeolaceae families . The extraction process typically involves the use of boiling aqueous methanol (70%) to dissolve the powdered plant samples . The hydrolytic enzyme myrosinase, responsible for the hydrolysis of glucosinolates, is rendered inactive during this process .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction from plant sources remains the primary method for obtaining this compound. Further research and development may lead to more efficient synthetic routes for large-scale production.
化学反応の分析
Types of Reactions: Glucoconringiin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Upon tissue damage, glucosinolates like this compound come into contact with myrosinases and are hydrolyzed into unstable aglycones . These aglycones can rearrange into a range of bioactive products, including isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, or epithioalkanes .
Common Reagents and Conditions: The hydrolysis of this compound is catalyzed by the enzyme myrosinase . Oxidation reactions may involve common oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions can occur under various conditions, depending on the specific substituents involved.
Major Products Formed: The major products formed from the hydrolysis of this compound include isothiocyanates, thiocyanates, nitriles, oxazolidine-2-thiones, and epithioalkanes
科学的研究の応用
Glucoconringiin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology, this compound is known for its role in plant defense mechanisms and its potential as a bioactive compound . In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as a feeding stimulant for certain insect larvae . In industry, this compound’s bioactive properties make it a candidate for use in agricultural and pest control applications .
作用機序
The mechanism of action of glucoconringiin involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive products such as isothiocyanates . These bioactive products can interact with various molecular targets and pathways, exerting their effects on biological systems. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
類似化合物との比較
Glucoconringiin is similar to other glucosinolates, such as sinigrin, glucoiberverin, gluconasturtiin, glucobarbarin, glucoiberin, glucocheirolin, glucobrassicanapin, gluconapin, and glucobrassicin . These compounds share similar chemical structures and properties, but this compound is unique due to its specific hydroxy-alkylglucosinolic acid structure
特性
CAS番号 |
28463-28-7 |
|---|---|
分子式 |
C11H21NO10S2 |
分子量 |
391.4 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-3-methyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S2/c1-11(2,17)3-6(12-22-24(18,19)20)23-10-9(16)8(15)7(14)5(4-13)21-10/h5,7-10,13-17H,3-4H2,1-2H3,(H,18,19,20)/t5-,7-,8+,9-,10+/m1/s1 |
InChIキー |
DYAQCRHEYVANDL-HOQQJHGQSA-N |
異性体SMILES |
CC(C)(CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
CC(C)(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


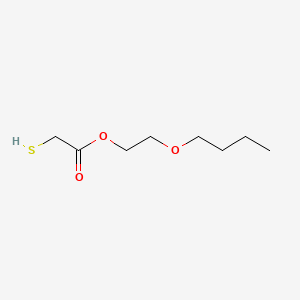
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
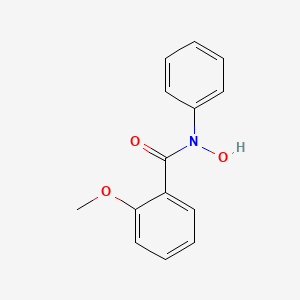
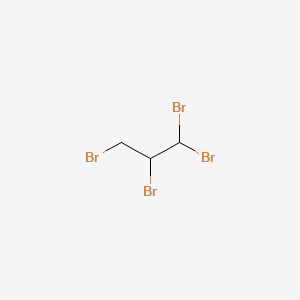
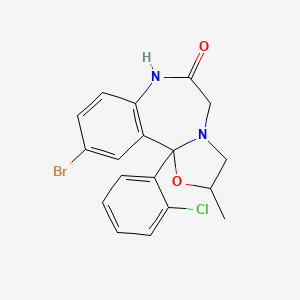
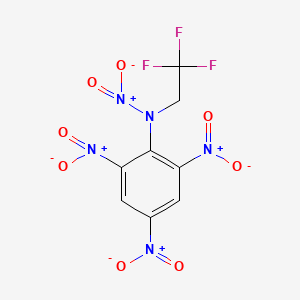
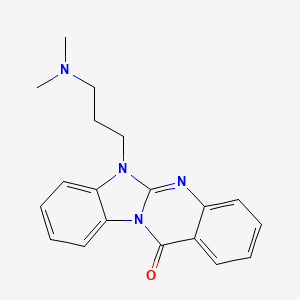
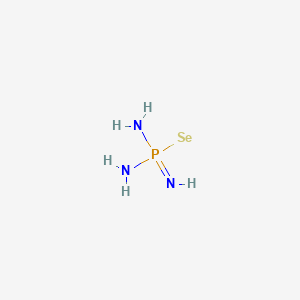
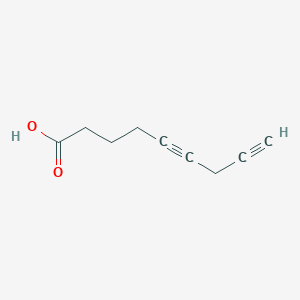
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14690059.png)
